molecular formula C12H24ClN3O2 B13514246 Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Cat. No.: B13514246
M. Wt: 277.79 g/mol
InChI Key: FKKABQHXGNBTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[321]octane-4-carboxylate hydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.2.1]octane derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate and tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride .

Uniqueness

What sets tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride apart is its specific substitution pattern and stereochemistry, which can confer unique properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and other bioactive molecules.

Biological Activity

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of diazabicyclo compounds, characterized by a bicyclic structure containing nitrogen atoms. The molecular formula is C20H38N4O2C_{20}H_{38}N_4O_2, indicating a complex arrangement conducive to various biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. A study evaluating various 1,4-diazabicyclo derivatives found that compounds similar to tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane showed potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The MIC values for these compounds were comparable or superior to established antibiotics like ciprofloxacin, particularly against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Compound 1c0.5Staphylococcus aureus
Compound 1e0.25Pseudomonas aeruginosa
Ciprofloxacin1.0Pseudomonas aeruginosa

Antiviral Activity

In addition to antibacterial properties, certain diazabicyclo compounds have shown antiviral activity against influenza virus strains. The antiviral efficacy was assessed through time-kill assays, revealing rapid viral load reduction after treatment with these compounds .

Study on Antimicrobial Efficacy

A notable study published in 2016 evaluated the biological activity of tetracationic compounds based on diazabicyclo structures against various microbial strains. The results indicated that specific structural modifications enhanced the antimicrobial potency of these compounds, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Cytotoxicity Assessment

While exploring the therapeutic potential of these compounds, researchers also assessed their cytotoxicity. It was found that certain derivatives displayed low cytotoxicity while maintaining high antibacterial activity, making them promising candidates for further development .

Properties

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14;/h9-10H,4-8,13H2,1-3H3;1H

InChI Key

FKKABQHXGNBTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2CCC1C2)CN.Cl

Origin of Product

United States

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